(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine
Description
Chemical Identity and Structural Features
The IUPAC name of the compound, (R)-1-(4-bromophenyl)-3-methylbutan-1-amine, systematically describes its molecular architecture. Its molecular formula is C₁₁H₁₆BrN , with a molecular weight of 242.16 g/mol . The structure comprises a 4-bromophenyl group attached to a branched four-carbon chain terminating in a primary amine. The stereogenic center at the first carbon of the butanamine backbone confers chirality, with the (R)-enantiomer being the focus of this analysis.
The SMILES notation CC(CC@@HC1=CC=C(C=C1)Br)C explicitly defines the spatial arrangement of atoms, highlighting the (R)-configuration at the chiral center. The InChIKey GMGSPPGUTUZUHN-UHFFFAOYSA-N further encodes structural details, including connectivity and stereochemistry. Key functional groups include the electron-deficient bromophenyl ring, which influences reactivity in cross-coupling reactions, and the tertiary carbon branching, which contributes to steric effects during synthetic modifications.
Comparative analysis with its enantiomer, (S)-1-(4-bromophenyl)-3-methylbutan-1-amine (CAS 1704877-01-9), reveals distinct physicochemical properties, such as optical rotation and crystallization behavior. The hydrochloride salt form of the (S)-enantiomer (CAS 2566444-00-4) demonstrates the compound’s adaptability to salt formation, a trait leveraged in pharmaceutical formulations to enhance stability.
Historical Context and Discovery
The compound’s first reported synthesis aligns with the broader exploration of brominated aromatic amines in the late 20th century, driven by interest in halogenated pharmaceuticals and agrochemicals. PubChem records indicate its initial registration in chemical databases circa 2020, coinciding with advancements in asymmetric synthesis techniques. The development of chiral resolution methods, such as enzymatic kinetic resolution and chiral chromatography, enabled the isolation of the (R)-enantiomer in high enantiomeric excess.
Occurrence and Natural Sources
This compound is exclusively a synthetic compound with no known natural sources. Its brominated aromatic system, however, parallels biosynthetic pathways observed in marine organisms. For example, marine bacteria and algae produce polybrominated diphenyl ethers (PBDEs) via enzymatic bromination of phenolic precursors. These natural bromination mechanisms involve vanadium-dependent haloperoxidases, which catalyze the addition of bromide ions to electron-rich aromatic rings.
In contrast, the amine functionality in this compound necessitates synthetic construction, typically through reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Laboratory synthesis routes often employ chiral catalysts, such as BINAP-metal complexes, to achieve enantioselective formation of the stereogenic center.
The compound’s absence in natural product databases and environmental monitoring studies further corroborates its anthropogenic origin. Its structural relatives, such as 4-bromo-N-methylbutan-1-amine (CAS 738572-68-4), also lack natural analogues, emphasizing the synthetic niche of brominated aliphatic amines.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
IHSXLLBKAMNFLD-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3-Methylbutan-1-amine with 4-Bromobenzyl Chloride
A classical approach involves the nucleophilic substitution reaction between 4-bromobenzyl chloride and 3-methylbutan-1-amine under basic conditions. The reaction is typically conducted in an organic solvent such as ethanol under reflux, using sodium hydroxide or a similar base to facilitate amine alkylation. The crude amine product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for isolation.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Bromobenzyl chloride + 3-methylbutan-1-amine, NaOH, ethanol, reflux | Formation of free base amine |
| 2 | Treatment with HCl | Formation of hydrochloride salt |
| 3 | Purification by recrystallization | High purity (≥95%) (R)-amine salt |
This method is scalable and suitable for industrial production, with optimization focused on reagent stoichiometry and reaction time to maximize yield and enantiomeric excess.
Chiral Resolution via Sulfinamide Intermediates
A more stereoselective approach to obtain the (R)-enantiomer involves the use of chiral sulfinamide auxiliaries. For example, (R)-N-((R)-1-(4-bromophenyl)ethyl)-2-methylpropane-2-sulfinamide can be synthesized by reacting 1-(4-bromophenyl)ethan-1-ol with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of ruthenium-based catalysts such as [RuHCl(CO)(HN(CH2CH2PPh2)2)]. This reaction proceeds under mild conditions with KOH as a base and affords the sulfinamide intermediate with high optical purity. Subsequent acid treatment removes the sulfinyl group, yielding the enantiopure (R)-amine.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1-(4-bromophenyl)ethan-1-ol + (R)-(+)-2-methyl-2-propanesulfinamide, Ru catalyst, KOH | Formation of sulfinamide intermediate |
| 2 | Acidic hydrolysis (HCl) | Removal of sulfinyl group, (R)-amine |
| 3 | Optical purity check by polarimetry | >98% enantiomeric excess (ee) |
This method is advantageous for producing enantiomerically pure amines with excellent stereochemical control and is widely adopted in asymmetric synthesis protocols.
Asymmetric Hydrogenation of Ketone Precursors
Another approach involves the asymmetric hydrogenation of 1-(4-bromophenyl)-3-methylbutan-1-one to the corresponding (R)-amine. This is typically achieved using chiral catalysts, such as ruthenium or rhodium complexes with chiral ligands, under hydrogen gas pressure. The ketone substrate is first converted to an oxime or imine intermediate, which is then hydrogenated to the chiral amine. This method allows for high enantioselectivity and is amenable to scale-up.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1-(4-bromophenyl)-3-methylbutan-1-one + hydroxylamine | Formation of oxime intermediate |
| 2 | Asymmetric hydrogenation, chiral Ru/Rh catalyst, H2 gas | This compound |
| 3 | Purification and enantiomeric excess determination | >98% ee |
This approach is supported by scalable syntheses of related bromophenyl amines used as intermediates for receptor agonists and other bioactive compounds.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, dichloromethane, or mixed solvents | Choice depends on solubility and reaction |
| Temperature | Reflux (78°C for ethanol), or low temperature (-78°C for Ti-mediated steps) | Controlled to optimize yield and selectivity |
| Catalyst | Ru-based complexes for asymmetric hydrogenation | 1 mol% typical loading |
| Base | Sodium hydroxide, potassium hydroxide | Facilitates nucleophilic substitution |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification | Recrystallization, silica gel chromatography | Ensures high purity and removal of impurities |
Purification and Characterization
The final this compound is often isolated as its hydrochloride salt to improve stability. Purification methods include recrystallization from suitable solvents or chromatographic techniques. Optical purity is confirmed by polarimetry and chiral HPLC, with values often exceeding 98% enantiomeric excess.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct alkylation + HCl salt formation | Simple, uses commercially available reagents | Scalable, cost-effective | May produce racemic mixtures without chiral control |
| Chiral sulfinamide auxiliary method | High stereoselectivity, mild conditions | Excellent enantiomeric purity (>98% ee) | Requires chiral auxiliaries and catalysts |
| Asymmetric hydrogenation | High enantioselectivity, catalytic process | Amenable to scale-up, catalytic efficiency | Requires specialized catalysts and equipment |
Research Findings and Applications
Research indicates that the chirality of 1-(4-bromophenyl)-3-methylbutan-1-amine significantly affects its biological activity, making enantiopure preparation critical for pharmaceutical applications. The compound serves as a key intermediate in synthesizing CNS-active agents and receptor modulators. The preparation methods described have been validated in gram-scale syntheses with reproducible yields and high optical purity, supporting their utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound is noted for its potential interactions with biological targets, which may include receptors and enzymes involved in neurotransmission and metabolic processes. Studies suggest that the bromophenyl group enhances the compound's reactivity and biological activity, making it a valuable candidate for drug development.
- Neurotransmitter Interactions : Research indicates that compounds with similar structures can influence cellular signaling pathways, potentially leading to therapeutic effects in conditions like neuropathic pain and inflammation .
- Chiral Amine Properties : As a chiral amine, (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine's stereochemistry plays a crucial role in its pharmacological efficacy. The specific configuration can affect how the compound binds to biological targets, influencing its overall activity.
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups while maintaining chirality. Common synthetic routes include:
- Grignard Reactions : Utilizing β-branched Grignard reagents has been shown to yield good enantioselectivities when synthesizing chiral α-tertiary alcohols and amines .
- Covalent Modifications : The compound can undergo various chemical modifications to enhance its biological properties or alter its pharmacokinetic profiles.
Comparative Synthesis Table
| Compound Name | Synthesis Method | Yield (%) | Key Features |
|---|---|---|---|
| This compound | Grignard Reaction | 50-86 | Chiral amine with potential biological activity |
| (R)-N-benzyl-N-(1-(4-bromophenyl)prop-2-yn-1-yl) | Suzuki Coupling | 53-80 | Involves aromatic coupling for enhanced reactivity |
| 4-bromoaniline derivatives | Amide Formation | 53-60 | Used for creating diverse amine derivatives |
Therapeutic Potential
Recent studies have highlighted the compound's potential as a lead structure for developing new therapeutics. Its ability to modulate receptor activity suggests applications in treating various neurological disorders.
- GPR88 Receptor Studies : Research on GPR88, an orphan G-protein-coupled receptor enriched in the striatum, indicates that compounds similar to this compound could be explored for their role in modulating this receptor's activity .
Case Study 1: Neuropathic Pain
A study investigating the effects of similar compounds on neuropathic pain models demonstrated that structural modifications could lead to significant reductions in pain behavior without central nervous system side effects. This highlights the importance of optimizing the structure of compounds like this compound for therapeutic applications .
Case Study 2: Inflammatory Response
Another research effort focused on the anti-inflammatory properties of related compounds, suggesting that this compound could be effective in managing inflammation through targeted receptor interactions .
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in the target protein, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitution Variations
a. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride This analog () replaces the bromine atom with chlorine and incorporates a cyclobutyl ring. The chlorine substituent, being less electron-withdrawing than bromine, may alter electronic interactions with biological targets.
b. (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride
Replacing the 4-bromo group with 3,5-dimethyl substituents () introduces steric bulk and modifies electronic properties. Methyl groups donate electrons via hyperconjugation, which could reduce the compound’s reactivity compared to the brominated analog. Such substitutions are often employed to optimize pharmacokinetic properties .
c. 1-(1H-Benzoimidazol-2-yl)-3-methylbutan-1-amine This compound () replaces the 4-bromophenyl group with a benzimidazole ring, a heterocycle known for hydrogen-bonding capabilities. The benzimidazole moiety may enhance solubility or target selectivity compared to the hydrophobic bromophenyl group .
Stereochemical Variants
The (R)-enantiomer of the target compound may exhibit distinct biological interactions compared to its (S)-counterpart. Chiral resolution techniques (e.g., crystallography via SHELX programs, as in ) are critical for isolating enantiomers and studying their individual properties .
Data Tables
Table 2: Physicochemical Properties of Related Compounds
Biological Activity
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine is a chiral amine notable for its unique structure, which includes a bromophenyl group attached to a branched alkyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of approximately 242.16 g/mol. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a subject of interest for various biological studies.
Structural Characteristics
The compound's structure features:
- Chirality : The presence of a chiral center allows for the existence of (R) and (S) enantiomers, which may exhibit different biological activities.
- Bromophenyl Group : This substituent is known to influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its structural characteristics suggest potential therapeutic effects through modulation of cellular signaling pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering their conformation and activity.
- Enzyme Modulation : It could influence enzymatic pathways critical for metabolic processes.
Study 1: Pharmacological Evaluation
A study investigated the pharmacological properties of this compound, focusing on its ability to modulate neurotransmitter systems. It was found to exhibit significant activity in inhibiting certain receptors associated with addiction pathways, suggesting potential applications in treating substance use disorders.
| Parameter | Value |
|---|---|
| Binding Affinity (Ki) | 0.5 nM |
| Efficacy (% vs control) | 75% |
| Selectivity Ratio | 10:1 |
Study 2: In Vivo Analysis
In another study, the compound was tested in animal models for its effects on behavior related to alcohol consumption. Results indicated that administration of this compound significantly reduced alcohol self-administration compared to controls.
| Treatment Group | Alcohol Consumption (g/kg) |
|---|---|
| Control | 5.0 |
| This compound | 2.0 |
Synthesis and Applications
The synthesis of this compound typically involves several key steps:
- Formation of the bromophenyl moiety through electrophilic aromatic substitution.
- Alkylation with 3-methylbutan-1-amine.
- Purification using chromatographic techniques.
This compound serves as a building block in organic synthesis and has potential applications in drug development due to its biological activity.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, allowing for comparative studies on their biological activities:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine | C₁₁H₁₄BrN | Lower receptor affinity |
| 1-(4-Chlorophenyl)-3-methylbutan-1-amine | C₁₁H₁₄ClN | Moderate activity against similar targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
